Cas no 21271-88-5 (ethyl {3-methyl-8-[(4-sulfamoylbenzyl)amino]pyrido[2,3-b]pyrazin-6-yl}carbamate)

ethyl {3-methyl-8-[(4-sulfamoylbenzyl)amino]pyrido[2,3-b]pyrazin-6-yl}carbamate structure
21271-88-5 structure
Nome del prodotto:ethyl {3-methyl-8-[(4-sulfamoylbenzyl)amino]pyrido[2,3-b]pyrazin-6-yl}carbamate
Numero CAS:21271-88-5
MF:C18H20N6O4S
MW:416.454201698303
CID:911449
PubChem ID:267795

ethyl {3-methyl-8-[(4-sulfamoylbenzyl)amino]pyrido[2,3-b]pyrazin-6-yl}carbamate Proprietà chimiche e fisiche

Nomi e identificatori

    • ethyl {3-methyl-8-[(4-sulfamoylbenzyl)amino]pyrido[2,3-b]pyrazin-6-yl}carbamate
    • Oxiranemethanol, 3-methyl-3-(4,8,12-trimethyltridecyl)-; [3-methyl-8-(4-sulfamoyl-benzylamino)-pyrido[2,3-b]pyrazin-6-yl]-carbamic acid ethyl ester; CHEMBL593050; [3-methyl-3-(4,8,12-trimethyl-tridecyl)-oxiranyl]-methanol; CTK0G3017; ACMC-20mb05; AGN-PC-0CQE2V; [3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-carbamic acid tert-butyl ester;
    • Ethyl 3-methyl-8-[p-sulfamylbenzylamino]pyrido[2,3-b]pyrazin-6-carbamate
    • Carbamic acid, [8-[[[4-(aminosulfonyl)phenyl]methyl]amino]-3-methylpyrido[2,3-b]pyrazin-6-yl]-, ethyl ester
    • NSC-107490
    • SCHEMBL13342751
    • Ethyl hydrogen (3-methyl-8-{[(4-sulfamoylphenyl)methyl]amino}pyrido[2,3-b]pyrazin-6-yl)carbonimidate
    • Ethyl (3-methyl-8-((4-sulfamoylbenzyl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate
    • ethyl N-[3-methyl-8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate
    • LQJJEBLLSUQEKC-UHFFFAOYSA-N
    • Ethyl 8-([4-(aminosulfonyl)benzyl]amino)-3-methylpyrido[2,3-b]pyrazin-6-ylcarbamate #
    • DTXSID50943771
    • NSC107490
    • 21271-88-5
    • Inchi: InChI=1S/C18H20N6O4S/c1-3-28-18(25)24-15-8-14(16-17(23-15)22-11(2)9-21-16)20-10-12-4-6-13(7-5-12)29(19,26)27/h4-9H,3,10H2,1-2H3,(H2,19,26,27)(H2,20,22,23,24,25)
    • Chiave InChI: LQJJEBLLSUQEKC-UHFFFAOYSA-N
    • Sorrisi: CCOC(=O)NC1=NC2=NC(=CN=C2C(=C1)NCC3=CC=C(C=C3)S(=O)(=O)N)C

Proprietà calcolate

  • Massa esatta: 416.1269
  • Massa monoisotopica: 416.127
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 7
  • Complessità: 649
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.2
  • Superficie polare topologica: 158Ų

Proprietà sperimentali

  • Densità: 1.463
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °Cat760mmHg
  • Indice di rifrazione: 1.676
  • PSA: 149.19
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.